2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-difluorophenyl)acetamide
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Overview
Description
N-(2,6-DIFLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-DIFLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 2,6-difluoroaniline, acetyl chloride, and various pyridazine precursors. The reaction conditions may involve:
Step 1: Nitration of 2,6-difluoroaniline to form 2,6-difluoronitrobenzene.
Step 2: Reduction of the nitro group to form 2,6-difluoroaniline.
Step 3: Acetylation of 2,6-difluoroaniline with acetyl chloride to form N-(2,6-difluorophenyl)acetamide.
Step 4: Cyclization with pyridazine precursors under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-DIFLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Halogenation or alkylation at the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-DIFLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Difluorophenyl)-2-(5-amino-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
- N-(2,6-Difluorophenyl)-2-(5-hydroxy-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide
Uniqueness
N-(2,6-DIFLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both acetyl and keto groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H16F2N4O3 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(2,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H16F2N4O3/c1-12(27)23-17-10-16(13-6-3-2-4-7-13)25-26(20(17)29)11-18(28)24-19-14(21)8-5-9-15(19)22/h2-10H,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
WKLHOOQLFOKVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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